REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].N[C:6]1[CH:7]=[C:8]([CH3:13])[C:9]([CH3:12])=N[CH:11]=1.[F:14][P-](F)(F)(F)(F)F.[H+]>Cl.O>[CH3:12][C:9]1[C:8]([CH3:13])=[CH:7][C:6]([F:14])=[CH:11][N+:1]=1[O-:3] |f:0.1,3.4|
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=NC1)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[H+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
precipitation of the hexafluorophosphate salt which
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Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water, ethanol, and ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (12.33 g)
|
Type
|
ADDITION
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Details
|
The salt was added portionwise, with rapid stirring, to petroleum ether (100 ml, b.p. 120°-160°) at 60° over 20 minutes
|
Duration
|
20 min
|
Type
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CUSTOM
|
Details
|
the petroleum ether layer decanted
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted again with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (K2CO3), m-chloroperbenzoic acid (8.45 g)
|
Type
|
ADDITION
|
Details
|
was added to the dichloromethane solution
|
Type
|
FILTRATION
|
Details
|
the precipitated benzoate salts filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1C)F)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |